![molecular formula C14H15N3O3S B5291548 4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5291548.png)
4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains an imidazole ring and a piperidine ring. This compound has shown potential in various research fields due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is not fully understood. However, it is believed to act as a modulator of certain neurotransmitter receptors in the brain. It has been shown to bind to the gamma-aminobutyric acid (GABA) receptor and the N-methyl-D-aspartate (NMDA) receptor, which are both important in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is important in the regulation of mood and behavior. It has also been shown to have anxiolytic and anticonvulsant effects, which make it a potential candidate for the treatment of anxiety disorders and epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid is its high selectivity for certain neurotransmitter receptors. This makes it a useful tool in neuroscience research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many future directions for the research of 4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid. One potential direction is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of the role of this compound in the regulation of mood and behavior. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid involves the reaction of 1-(2-thienylcarbonyl)piperidine-4-carboxylic acid with imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yield.
Scientific Research Applications
4-(1H-imidazol-1-yl)-1-(2-thienylcarbonyl)piperidine-4-carboxylic acid has shown potential in various scientific research fields. It has been used as a ligand in the design of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the function of certain neurotransmitter receptors in the brain.
properties
IUPAC Name |
4-imidazol-1-yl-1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(11-2-1-9-21-11)16-6-3-14(4-7-16,13(19)20)17-8-5-15-10-17/h1-2,5,8-10H,3-4,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSDKLGCEXSNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CN=C2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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